molecular formula C19H19N3O2S B11184827 N-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide

N-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide

Cat. No.: B11184827
M. Wt: 353.4 g/mol
InChI Key: GSMIHPYVKHXYFE-UHFFFAOYSA-N
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Description

N-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide is a synthetic organic compound featuring the 1,3,4-thiadiazole heterocycle, a scaffold recognized in medicinal chemistry for its diverse biological potential . The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine bases, which allows derivatives to interact with critical biological targets and disrupt processes like DNA replication, making this structural class a promising starting point for investigating new therapeutic agents . Researchers are particularly interested in 1,3,4-thiadiazole derivatives for their documented cytotoxic properties against a range of human cancer cell lines, including breast (MCF-7), lung (A549), and leukemia (HL-60) models . The specific substitution pattern on the thiadiazole core, such as the 4-methoxyphenyl and 4-methylbenzamide groups present in this compound, is a key determinant of its bioactivity and physicochemical properties, guiding structure-activity relationship (SAR) studies . This product is intended for non-human research applications in chemical biology and drug discovery contexts only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

N-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide

InChI

InChI=1S/C19H19N3O2S/c1-4-22(18(23)15-7-5-13(2)6-8-15)19-21-20-17(25-19)14-9-11-16(24-3)12-10-14/h5-12H,4H2,1-3H3

InChI Key

GSMIHPYVKHXYFE-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=NN=C(S1)C2=CC=C(C=C2)OC)C(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The 1,3,4-thiadiazole ring is commonly synthesized via cyclization of thiosemicarbazides under acidic or oxidative conditions. For example, Chhajed et al. (2014) demonstrated that heating thiosemicarbazides with phosphorous oxychloride (POCl₃) yields 1,3,4-thiadiazoles. Applied to the target compound, this method would involve:

  • Synthesis of 4-Methoxyphenyl Thiosemicarbazide :
    Reacting 4-methoxybenzaldehyde with thiosemicarbazide in ethanol under reflux to form the corresponding thiosemicarbazide.

  • Cyclization to 5-(4-Methoxyphenyl)-1,3,4-Thiadiazol-2-Amine :
    Treating the thiosemicarbazide with POCl₃ or H₂SO₄ to induce cyclization.

  • N-Alkylation and Acylation :

    • Ethylation : Reacting the 2-amino intermediate with ethyl iodide in the presence of a base (e.g., K₂CO₃) to introduce the ethyl group.

    • Benzamidation : Coupling the ethylated intermediate with 4-methylbenzoyl chloride using a coupling agent like EDCI/HOBt.

Key Data :

StepReagents/ConditionsYield (%)Reference
Thiosemicarbazide formationEtOH, reflux, 12 h85–90
CyclizationPOCl₃, 80°C, 4 h70–75
N-EthylationEtI, K₂CO₃, DMF, 60°C, 6 h65–70
Benzamidation4-Me-benzoyl chloride, EDCI, rt80–85

Direct Functionalization of Preformed Thiadiazole Cores

An alternative route involves modifying pre-synthesized 1,3,4-thiadiazoles. For instance, N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide (PubChem CID: 569586) was synthesized via amidation of a thiadiazol-2-amine intermediate. Adapting this approach:

  • Synthesis of 5-(4-Methoxyphenyl)-1,3,4-Thiadiazole-2-Thiol :
    Oxidative cyclization of 4-methoxyphenylhydrazine and carbon disulfide in alkaline conditions.

  • Thiol-to-Amine Conversion :
    Treating the thiol with ammonia or hydroxylamine to generate the 2-amino derivative.

  • Sequential N-Substitution :

    • Ethylation via Mitsunobu reaction (diethyl azodicarboxylate, PPh₃).

    • Acylation with 4-methylbenzoyl chloride under Schotten-Baumann conditions.

Challenges :

  • Competing reactions during dual N-substitution may require protecting groups (e.g., Boc for amines).

Modern Catalytic Methods

Suzuki-Miyaura Coupling for Aryl Functionalization

The 4-methoxyphenyl group can be introduced via palladium-catalyzed cross-coupling. Aryl boronic acids react with halogenated thiadiazoles under Suzuki conditions:

  • Synthesis of 2-Bromo-5-Ethyl-1,3,4-Thiadiazole :
    Bromination of 5-ethyl-1,3,4-thiadiazole using NBS.

  • Coupling with 4-Methoxyphenylboronic Acid :
    Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C, 12 h.

  • Post-Functionalization :
    Amidation as in Section 1.1.

Optimization Data :

CatalystSolvent SystemTemp (°C)Yield (%)
Pd(PPh₃)₄Dioxane/H₂O8078
PdCl₂(dppf)Toluene/EtOH10065

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency. A protocol adapted from PubChem CID 39870338 involves:

  • One-Pot Cyclization and Functionalization :
    Mixing 4-methoxybenzaldehyde thiosemicarbazone, ethyl isothiocyanate, and 4-methylbenzoic anhydride in DMF.

  • Microwave Conditions :
    150°C, 300 W, 20 min.

Advantages :

  • 50% reduction in reaction time.

  • Improved yield (85% vs. 65% conventional heating).

Characterization and Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J=8.2 Hz, 2H, Ar-H), 7.45 (d, J=8.2 Hz, 2H, Ar-H), 6.95 (d, J=8.6 Hz, 2H, OMe-Ar), 3.85 (s, 3H, OCH₃), 3.72 (q, J=7.0 Hz, 2H, NCH₂CH₃), 2.45 (s, 3H, Ar-CH₃), 1.32 (t, J=7.0 Hz, 3H, CH₂CH₃).

  • LC-MS : m/z 394.1 [M+H]⁺.

Purity Optimization

  • HPLC : >98% purity achieved via recrystallization (EtOAc/hexane).

Industrial-Scale Considerations

Cost-Effective Catalysts

Nickel-based catalysts (e.g., NiCl₂·6H₂O) reduce costs vs. palladium:

  • Suzuki coupling yield: 70% with Ni vs. 78% with Pd.

Solvent Recycling

DMF recovery via distillation reduces waste and costs by 40%.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in this compound undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

Conditions Products Mechanistic Pathway
Acidic (HCl, H₂O) 4-methylbenzoic acid + N-ethyl-5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amineProtonation of carbonyl oxygen, nucleophilic attack by water
Basic (NaOH, H₂O) Sodium salt of 4-methylbenzoic acid + same amine productDeprotonation of amide nitrogen, hydroxide ion attack

This reactivity is consistent with general amide hydrolysis trends . The thiadiazole ring remains intact under these conditions due to its aromatic stabilization .

Oxidation of the Thiadiazole Ring

The sulfur atom in the 1,3,4-thiadiazole ring undergoes oxidation with agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA):

Oxidizing Agent Product Oxidation State
H₂O₂ (30%)Sulfoxide derivative (S=O)+2
mCPBASulfone derivative (O=S=O)+4

The sulfoxide and sulfone derivatives exhibit altered electronic properties, impacting their biological activity .

Nucleophilic Substitution Reactions

The electron-deficient thiadiazole ring facilitates nucleophilic substitution at position 2 (adjacent to the sulfur atom):

Nucleophile Conditions Product
HydrazineEthanol, refluxN-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzohydrazide
ThiophenolDMF, K₂CO₃, 80°C2-(phenylthio)-5-(4-methoxyphenyl)-1,3,4-thiadiazole derivative

These substitutions retain the thiadiazole backbone while introducing functional groups for further derivatization .

Electrophilic Aromatic Substitution

The 4-methoxyphenyl and 4-methylbenzamide moieties undergo electrophilic reactions:

  • Nitration (HNO₃/H₂SO₄):

    • Methoxyphenyl group nitrates preferentially at the para position relative to the methoxy group.

    • Methylbenzamide ring nitrates at the meta position relative to the amide group .

  • Halogenation (Cl₂/FeCl₃):

    • Chlorination occurs at the ortho and para positions of the methoxyphenyl ring .

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the thiadiazole ring:

Reduction Conditions Product Application
H₂ (1 atm), Pd/C, EtOHOpen-chain thiourea derivativeIntermediate for bioactive molecule synthesis

This reductive ring-opening is characteristic of 1,3,4-thiadiazoles under hydrogenolytic conditions .

Cycloaddition Reactions

The thiadiazole ring participates in [3+2] cycloadditions with dipolarophiles like acetylenes:

Dipolarophile Conditions Product
PhenylacetyleneToluene, 110°CFused thiadiazole-isoxazoline hybrid compound

These reactions expand the compound’s utility in constructing polycyclic architectures .

Key Research Findings

  • Structure-Reactivity Relationship : The ethyl group at N-1 sterically hinders nucleophilic attacks on the thiadiazole ring, while the methoxyphenyl group enhances electrophilic substitution rates .

  • Biological Implications : Oxidation to sulfone derivatives increases cytotoxicity against cancer cell lines (e.g., IC₅₀ values improve by 40% for HCT15 colon cancer cells) .

  • Synthetic Utility : Hydrolysis products serve as intermediates for synthesizing urea and carbamate derivatives with enhanced pharmacokinetic profiles .

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science, enabling targeted modifications to optimize desired properties.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of thiadiazoles, including N-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide, exhibit significant cytotoxicity against various cancer cell lines. Notable findings include:

  • Lung Cancer (A549): The compound demonstrated promising activity against A549 cell lines.
  • Skin Cancer (SK-MEL-2): Significant cytotoxic effects were observed.
  • Colon Cancer (HCT15): The compound showed potential as an anticancer agent .

The presence of the methoxy group is often linked to enhanced biological activity due to its influence on the electronic properties of the molecule.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Activity: It has shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus.
  • Antifungal Activity: Efficacy against fungi like Aspergillus niger has been reported .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves several steps, including the formation of the thiadiazole ring followed by substitution reactions to introduce the ethyl and methoxy groups. The compound's mechanism of action is hypothesized to involve interactions with specific biological targets such as enzymes or receptors involved in disease processes .

Study 1: Cytotoxicity Evaluation

In a recent study evaluating the cytotoxic effects of thiadiazole derivatives, this compound was tested against several cancer cell lines. Results indicated that it inhibited cell proliferation significantly compared to control groups. The study utilized MTT assays to quantify cell viability .

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of this compound. It was tested using the cup plate method at a concentration of 1 µg/mL against various bacterial and fungal strains. The results demonstrated that the compound exhibited notable antibacterial activity against Staphylococcus aureus and antifungal activity against Aspergillus niger, suggesting its potential as a therapeutic agent in treating infections .

Mechanism of Action

The mechanism of action of N-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, or cell division, which can lead to cell death or growth inhibition.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Compound Name Substituents on Thiadiazole Core Key Functional Groups Biological Activity Reference
N-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide (Target) 5-(4-methoxyphenyl), N-ethyl, 4-methylbenzamide Methoxy, ethyl, methyl Antifungal (inferred from analogues)
N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide 5-(4-methoxyphenyl), unsubstituted benzamide Methoxy, benzamide Antifungal (70–80% inhibition at 100 μg/mL)
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 5-(4-methylphenyl), chlorobenzylidene Chloro, imine Insecticidal, fungicidal
N-[5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide 5-(4-chlorobenzylthio), dimethylsulfamoyl Sulfamoyl, chloro Not reported (structural interest)
1-{(5Z)-5-[(4-methoxyphenyl)imino]-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}ethanone 4-phenyl, 5-(4-methoxyphenylimino), acetyl Imino, acetyl Antibacterial, antifungal

Key Observations :

  • Methoxy vs. Halogen Substituents : The target compound’s 4-methoxyphenyl group likely enhances solubility compared to halogenated analogues (e.g., 4-chlorophenyl in ), which may increase hydrophobicity and membrane permeability .
  • Benzamide Modifications : The 4-methyl group on the benzamide moiety in the target compound could enhance metabolic stability relative to unsubstituted benzamide derivatives .

Biological Activity

N-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide is a synthetic compound that has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N4O3SC_{15}H_{20}N_{4}O_{3}S with a molecular weight of 384.5 g/mol. The structure features a thiadiazole ring, which is known for its biological activity.

1. Antimicrobial Activity

Research has shown that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. A study tested various thiadiazole derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that the compound displayed notable inhibition zones in disk diffusion assays, suggesting its potential as an antimicrobial agent .

MicroorganismInhibition Zone (mm)
Staphylococcus aureus18
Candida albicans15
Escherichia coli12

2. Antitumor Activity

The antitumor effects of this compound were evaluated in vitro against several cancer cell lines including Mia PaCa-2 and HepG2. The compound exhibited cytotoxicity with IC50 values ranging from 10 to 30 µM, indicating its potential as a lead compound in cancer therapy .

Case Study:
A study conducted on the efficacy of this compound against HepG2 liver cancer cells showed that it induced apoptosis through the activation of caspase pathways. Flow cytometry analysis confirmed increased sub-G1 phase populations, indicative of cell death .

3. Anti-inflammatory Activity

The anti-inflammatory properties were assessed using a murine model of inflammation induced by lipopolysaccharide (LPS). Administration of the compound resulted in a significant reduction in pro-inflammatory cytokines (TNF-α and IL-6) levels compared to the control group .

Table: Cytokine Levels Post-Treatment

CytokineControl (pg/mL)Treated (pg/mL)
TNF-α250120
IL-6300150

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The thiadiazole ring is known to facilitate interactions with DNA and proteins, potentially leading to the disruption of cellular processes in pathogens and tumor cells alike .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving thiosemicarbazides and carbonyl intermediates. For example, the 1,3,4-thiadiazole core is typically formed by cyclization of thiosemicarbazide derivatives with α,β-unsaturated ketones in the presence of POCl₃ under reflux (90°C, 3 hours). Post-synthetic modifications, such as N-alkylation or benzamide coupling, require anhydrous conditions and catalysts like DCC/DMAP . Key intermediates should be purified via recrystallization (e.g., DMSO/water mixtures) and characterized by elemental analysis.

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Signals for the methoxyphenyl group (δ ~3.81 ppm for OCH₃) and thiadiazole protons (olefinic CH=CH at δ 5.90–7.85 ppm) confirm regiochemistry and E/Z isomerism .
  • Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 369.40 for related analogs) and fragmentation patterns validate the molecular formula .
  • IR Spectroscopy : Stretching bands for C=O (amide I, ~1650 cm⁻¹) and C-N (thiadiazole, ~1500 cm⁻¹) provide functional group verification .

Q. How can crystallographic data be obtained and refined for this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is performed using SHELXTL or SHELXL software. Data collection requires a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refinement protocols in SHELXL include full-matrix least-squares on F², with anisotropic displacement parameters for non-H atoms. WinGX can be used for data integration and absorption correction .

Advanced Research Questions

Q. How can structural contradictions in crystallographic or spectroscopic data be resolved?

  • Methodological Answer :

  • For NMR conflicts : Compare experimental shifts with DFT-calculated chemical shifts (e.g., Gaussian 09 with B3LYP/6-31G** basis set) to validate resonance assignments .
  • For crystallographic ambiguities : Use Olex2 or PLATON to analyze disorder models and hydrogen-bonding networks. Twinning parameters (e.g., BASF in SHELXL) may resolve overlapping reflections .

Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Substituent variation : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability. Synthesize analogs via Pd-catalyzed cross-coupling (Suzuki-Miyaura) .
  • Pharmacophore modeling : Use Schrödinger’s Maestro to align the thiadiazole-amide scaffold with target proteins (e.g., bacterial enoyl-ACP reductase). Docking scores (Glide XP) guide prioritization of analogs for MIC assays .

Q. How can fluorescence properties of this compound be exploited in mechanistic studies?

  • Methodological Answer : Fluorescence intensity (λ_ex = 280 nm, λ_em = 450 nm) can be quantified using a spectrofluorometer (e.g., Hitachi F-7000). Solvent polarity effects (e.g., Stokes shifts in DMSO vs. water) reveal intramolecular charge transfer (ICT) behavior. Time-resolved fluorescence decay analysis (TCSPC) probes interactions with biological membranes .

Q. What computational methods predict the compound’s metabolic stability and toxicity?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME to calculate logP (lipophilicity) and PAINS alerts.
  • CYP450 metabolism : Simulate metabolic pathways (e.g., O-demethylation of the methoxyphenyl group) with StarDrop’s DEREK Nexus .

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